1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one
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Overview
Description
1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one is a complex organic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound interferes with this process, thereby inhibiting the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt is a result of the dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor . This compound inhibits these processes, thereby affecting these biochemical pathways .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results indicate that the compound has a potent anti-cancer effect.
Biochemical Analysis
Biochemical Properties
1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one has been found to interact with the fibroblast growth factor receptor (FGFR) family, which consists of four distinct isoforms (FGFR1–4) found across various tissue types . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Cellular Effects
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . In addition, it also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
The synthesis of 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Formation of the Butanone Side Chain: The final step involves the addition of the butanone side chain through a series of reactions, including alkylation and oxidation.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyridine rings.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: It may be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one can be compared with other FGFR inhibitors, such as:
AZD4547: A potent FGFR inhibitor with a similar mechanism of action.
Erdafitinib: Another FGFR inhibitor that has been approved for the treatment of certain cancers.
What sets this compound apart is its unique structure, which may offer advantages in terms of selectivity and potency .
Properties
IUPAC Name |
1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-4-16(21)19-10-6-14(7-11-19)13-20-12-8-15-5-3-9-18-17(15)20/h3,5,8-9,12,14H,2,4,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUIUCZLAAUZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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